Trp-Ala is a dipeptide consisting of the amino acids Tryptophan (Trp) and Alanine (Ala). It is a naturally occurring peptide fragment found in various biological systems. While its independent biological function is not fully understood, it is frequently studied as part of larger peptides and proteins. [] In scientific research, Trp-Ala serves as a building block for peptide synthesis, a model system for studying peptide conformation and interactions, and a potential source of bioactive fragments.
H-TRP-ALA-OH, also known as H-Tryptophan-Alanine-OH, is a dipeptide consisting of the amino acids tryptophan and alanine. This compound is of significant interest in biochemical research due to its potential applications in pharmacology, particularly as an antihypertensive agent. The compound's structure allows it to interact with various biological systems, making it a valuable subject of study.
H-TRP-ALA-OH can be synthesized through various methods, primarily solid-phase peptide synthesis. This approach allows for controlled assembly of peptides by sequentially adding protected amino acids to a growing chain anchored on a solid support.
H-TRP-ALA-OH is classified as a peptide and falls under the category of bioactive compounds due to its physiological effects, particularly its ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.
The synthesis of H-TRP-ALA-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The efficiency of the synthesis can be influenced by factors such as the choice of coupling reagents, reaction conditions (temperature, time), and the nature of the protecting groups used. Optimizing these parameters can improve yield and purity.
The molecular structure of H-TRP-ALA-OH includes:
The molecular formula for H-TRP-ALA-OH is , with a molecular weight of approximately 248.28 g/mol. Its structural representation highlights the indole ring characteristic of tryptophan, contributing to its biological activity.
H-TRP-ALA-OH can undergo various chemical reactions, including:
The stability of H-TRP-ALA-OH under different conditions is critical for its applications in research. Understanding its degradation pathways helps in designing experiments that utilize this peptide effectively.
H-TRP-ALA-OH functions primarily as an inhibitor of angiotensin-converting enzyme (ACE). By binding to ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Research indicates that similar peptides exhibit non-competitive inhibition against ACE, suggesting that H-TRP-ALA-OH may follow a comparable mechanism . The pharmacokinetics of peptides like H-TRP-ALA-OH often show poor oral bioavailability due to enzymatic degradation in the gastrointestinal tract.
H-TRP-ALA-OH is typically a white to off-white powder. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents like water and methanol.
Key chemical properties include:
Relevant data on stability indicates that H-TRP-ALA-OH can be affected by environmental factors such as pH and temperature .
H-TRP-ALA-OH has potential applications in several areas:
Research continues into optimizing its synthesis and understanding its interactions within biological systems, paving the way for new therapeutic applications .
The trp operon in E. coli governs tryptophan biosynthesis through a tightly regulated feedback mechanism. It comprises five structural genes (trpE, trpD, trpC, trpB, and trpA) encoding enzymes that convert chorismate to tryptophan. Under tryptophan-sufficient conditions, the repressor protein TrpR binds tryptophan, enabling it to block transcription. Conversely, tryptophan scarcity derepresses the operon, upregulating enzyme production [1]. E. coli strains engineered for enhanced tryptophan production often harbor mutations desensitizing the trp operon to feedback inhibition. For example, trpE mutants encoding anthranilate synthase resistant to tryptophan repression increase precursor flux toward H-Trp-Ala-OH synthesis [6]. Variations in operon organization across bacteria (e.g., gene fusions in Pseudomonas aeruginosa) further influence tryptophan availability [1].
Table 1: Variations in trp Operon Organization Across Microorganisms
Organism | Number of Genes | Gene Arrangement | GC Content (%) |
---|---|---|---|
Escherichia coli | 5 | trpE-GD-FC-B-A | 50.8 |
Pseudomonas aeruginosa | 7 | trpE-G-D-F-C-B-A | 66.6 |
Bacillus subtilis | 7 | trpE-G-D-F-C-B-A | 43.5 |
Streptomyces coelicolor | 5 | trpE-G-D-F-C-B-A | 72.2 |
The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to chorismate, the tryptophan precursor. Key engineering strategies include:
NRPSs are modular megaenzymes that assemble peptides without ribosomes. Each module minimally contains an adenylation (A) domain for amino acid selection, a thiolation (T) domain for substrate shuttling, and a condensation (C) domain for peptide bond formation. H-Trp-Ala-OH synthesis can be engineered using NRPS systems by:
Table 2: Key Domains in NRPS Systems for Tryptophan Dipeptide Assembly
Domain | Function | Engineering Target |
---|---|---|
Adenylation (A) | Activates amino acid with ATP | Substrate specificity alteration via Stachelhaus codes |
Thiolation (T) | Carries amino acid on 4'-phosphopantetheine | Carrier protein engineering for efficiency |
Condensation (C) | Forms peptide bond between substrates | Acceptor site modification for dipeptides |
Thioesterase (TE) | Releases product via hydrolysis/cyclization | Cyclization control for linear dipeptides |
Aminoacyl-tRNA synthetases (aaRSs) catalyze the ATP-dependent attachment of amino acids to cognate tRNAs. While primarily involved in ribosomal translation, their substrate selectivity informs in vitro dipeptide synthesis:
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